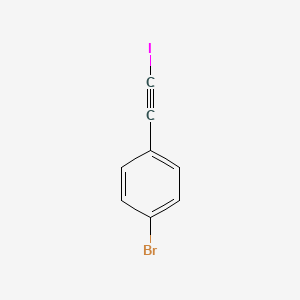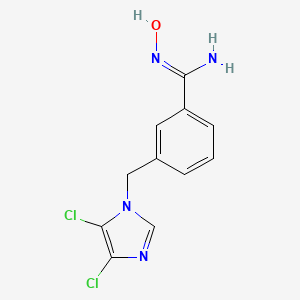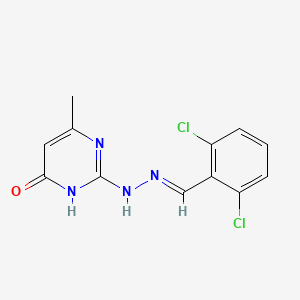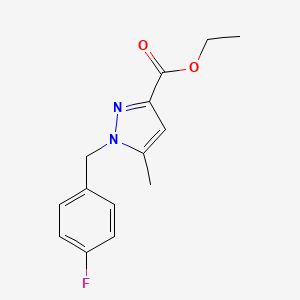
5-Bromo-2-(ethylthio)-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(ethylthio)-3-methylpyridine, AldrichCPR, is a heterocyclic organic compound with the molecular formula C8H10BrNS. This compound is characterized by a bromine atom at the 5th position, an ethylthio group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(ethylthio)-3-methylpyridine typically involves the bromination of 2-(ethylthio)-3-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature to slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
5-Bromo-2-(ethylthio)-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the ethylthio group to an ethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Formation of 5-substituted-2-(ethylthio)-3-methylpyridine derivatives.
Oxidation Reactions: Formation of 5-Bromo-2-(ethylsulfinyl)-3-methylpyridine or 5-Bromo-2-(ethylsulfonyl)-3-methylpyridine.
Reduction Reactions: Formation of 2-(ethylthio)-3-methylpyridine or 5-Bromo-2-(ethyl)-3-methylpyridine.
科学研究应用
5-Bromo-2-(ethylthio)-3-methylpyridine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Bromo-2-(ethylthio)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and ethylthio group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
5-Bromo-2-(ethylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-(methylthio)-3-methylpyridine: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-3-methylpyridine: Lacks the bromine atom at the 5th position.
Uniqueness
5-Bromo-2-(ethylthio)-3-methylpyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ethylthio group contributes to its potential biological activities.
属性
分子式 |
C8H10BrNS |
|---|---|
分子量 |
232.14 g/mol |
IUPAC 名称 |
5-bromo-2-ethylsulfanyl-3-methylpyridine |
InChI |
InChI=1S/C8H10BrNS/c1-3-11-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3 |
InChI 键 |
WFSJBQFQPCFNHI-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NC=C(C=C1C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12047188.png)
![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)


![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)

![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)





